molecular formula C11H9F3O3 B13687600 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13687600
M. Wt: 246.18 g/mol
InChI Key: RKUPKYZOQNUBOH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one is a fluorinated benzodioxinone derivative characterized by a bicyclic aromatic core with two methyl groups at the 2-position and a trifluoromethyl group at the 7-position. This compound belongs to the 4H-benzo[d][1,3]dioxin-4-one family, which is notable for its role as a synthetic intermediate in pharmaceuticals, agrochemicals, and polymer chemistry .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

2,2-dimethyl-7-(trifluoromethyl)-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H9F3O3/c1-10(2)16-8-5-6(11(12,13)14)3-4-7(8)9(15)17-10/h3-5H,1-2H3

InChI Key

RKUPKYZOQNUBOH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=CC(=C2)C(F)(F)F)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a dioxin ring through a cyclization reaction involving a suitable diketone and a trifluoromethylated benzene derivative. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the dioxin ring structure may enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Properties:

  • Synthesis : Derivatives of this scaffold are typically synthesized via cyclization reactions involving salicylic acid derivatives and acetylenic esters under catalyst-free or copper-mediated conditions .
  • Applications : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery and materials science .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Functional Groups

Compound Name Substituents Synthesis Method Key Applications
2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one 2,2-dimethyl; 7-CF₃ CuI-mediated cyclization Drug intermediates, polymer synthesis
2,2-Dimethyl-5-(nonyloxy)-4H-benzo[d][1,3]dioxin-4-one 2,2-dimethyl; 5-nonyloxy Alkylation of 5-hydroxy derivative Surfactant chemistry, agrochemicals
2,2-Diphenyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one 2,2-diphenyl; 5-propargyloxy Propargylation of diphenyl precursor Photoactive polymers
6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 2,2-dimethyl; 6-Br; 7-OH Bromination of hydroxy derivative Antibacterial agents
7-Hydroxy-6-iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 2,2-dimethyl; 6-I; 7-OH Iodination in trifluoroacetic acid Radiopharmaceutical precursors

Reactivity and Functionalization

  • Photo/Heat Sensitivity :

    • The 2,2-diphenyl analogue (Alkyne-DPh-Bd) exhibits photoactivity under UV light, enabling block copolymer synthesis via acylation .
    • The 2,2-dimethyl variant (Alkyne-DMe-Bd) is heat-sensitive, favoring thermal polymerization .
    • The 7-trifluoromethyl group in the target compound may reduce photodegradation compared to hydroxyl or halogenated derivatives .
  • Biological Activity :

    • Brominated (6-Br) and iodinated (6-I) derivatives show enhanced antimicrobial activity due to halogen electronegativity .
    • The trifluoromethyl group improves blood-brain barrier penetration, making it relevant in CNS drug development .

Pharmaceutical Relevance

  • Antimicrobial Agents : Halogenated derivatives (6-Br, 6-I) inhibit bacterial growth at MIC values of 2–8 µg/mL .
  • Polymer Chemistry: Propargyl-substituted benzodioxinones enable click chemistry for telechelic polymers, with >90% yield in block copolymer synthesis .

Material Science

  • Thermal Stability : The 2,2-dimethyl group increases thermal stability (Td > 250°C) compared to diphenyl analogues (Td ~ 200°C) .
  • Crystallinity : X-ray studies reveal that methyl groups enhance crystal packing, whereas bulkier substituents (e.g., diphenyl) reduce lattice symmetry .

Biological Activity

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound with potential biological activities that have garnered attention in recent years. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H9_{9}F3_3O3_3
  • Molecular Weight : 246.18 g/mol
  • CAS Number : 1184976-28-0

Mechanisms of Biological Activity

The biological activity of 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one is primarily attributed to its interaction with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and survival.
  • Antioxidant Properties : Its structure may confer antioxidant capabilities, reducing oxidative stress in cells.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

A study conducted on the effects of 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one on cancer cell lines demonstrated significant cytotoxicity. The compound was tested against several types of cancer cells, including breast and colon cancer lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Apoptosis induction
HT-29 (Colon)12.8Inhibition of cell proliferation
A549 (Lung)18.3Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

  • Case Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings : The compound induced apoptosis through activation of caspase pathways. Flow cytometry analysis showed an increase in the sub-G1 population, indicating cell death.
  • Case Study on HT-29 Cells :
    • Objective : To assess the impact on colon cancer cells.
    • Findings : Treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress.

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